

Experimental protocol for the synthesis of Mohr's salt crystals

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Compound of Interest

Compound Name: Azanium;hexahydrate

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Application Note: Synthesis of Mohr's Salt Crystals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate, $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$). Mohr's salt is a stable double salt of ferrous sulfate and ammonium sulfate, widely utilized as a primary standard in redox titrations due to its resistance to oxidation by air.^{[1][2]} The procedure details the dissolution of equimolar amounts of the constituent salts in an acidified solution, followed by crystallization, isolation, and drying of the resulting pale green crystals.^{[2][3]} This protocol is intended for researchers, scientists, and professionals in chemical and drug development fields requiring a reliable source of Fe^{2+} ions.

Introduction

Mohr's salt, or ferrous ammonium sulfate, is an inorganic compound with the formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[4] It is classified as a double salt, formed from the combination of two simple salts, ferrous sulfate (FeSO_4) and ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$), in a fixed molar ratio.^{[4][5]} When dissolved in water, it dissociates completely into its constituent ions.^{[4][6]} A key advantage of Mohr's salt over ferrous sulfate is its enhanced stability; the ferrous (Fe^{2+}) ions in the double salt structure are less susceptible to atmospheric oxidation to ferric (Fe^{3+}) ions.^{[1][2]} This stability makes it an excellent primary standard for volumetric analysis, particularly in

manganometry.[1] The synthesis is achieved by dissolving an equimolar mixture of the hydrated salts in water containing dilute sulfuric acid to prevent hydrolysis, followed by crystallization.[7][8] The resulting crystals are typically light green and have a monoclinic or octahedral shape.[7][8][9]

Reaction Equation:



Quantitative Data

The synthesis is based on an equimolar ratio of the two constituent salts.[3][9] The following table provides the required masses based on this principle.

Compound	Formula	Molar Mass (g/mol)	Mass Required (g)	Molar Amount (mol)
Ferrous Sulfate Heptahydrate	$\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$	278.01	7.0	~0.025
Ammonium Sulfate	$(\text{NH}_4)_2\text{SO}_4$	132.14	3.5	~0.026
Mohr's Salt (Product)	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	392.14	~9.8 (Theoretical)	~0.025

Note: The masses of reactants are based on common laboratory procedures and provide a slight excess of ammonium sulfate to ensure complete reaction of the ferrous sulfate.[4][7][8][9]

Experimental Protocol

3.1 Materials and Apparatus

- Chemicals:
 - Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
 - Ammonium Sulfate ($(\text{NH}_4)_2\text{SO}_4$)

- Dilute Sulfuric Acid (H_2SO_4)
- Distilled Water (H_2O)
- Ethyl Alcohol (optional, for washing)
- Apparatus:
 - 250 ml Beakers (x2)
 - Weighing Balance
 - Glass Rod
 - China Dish
 - Funnel and Filter Paper
 - Tripod Stand and Wire Gauze
 - Bunsen Burner or Hot Plate
 - Wash Bottle

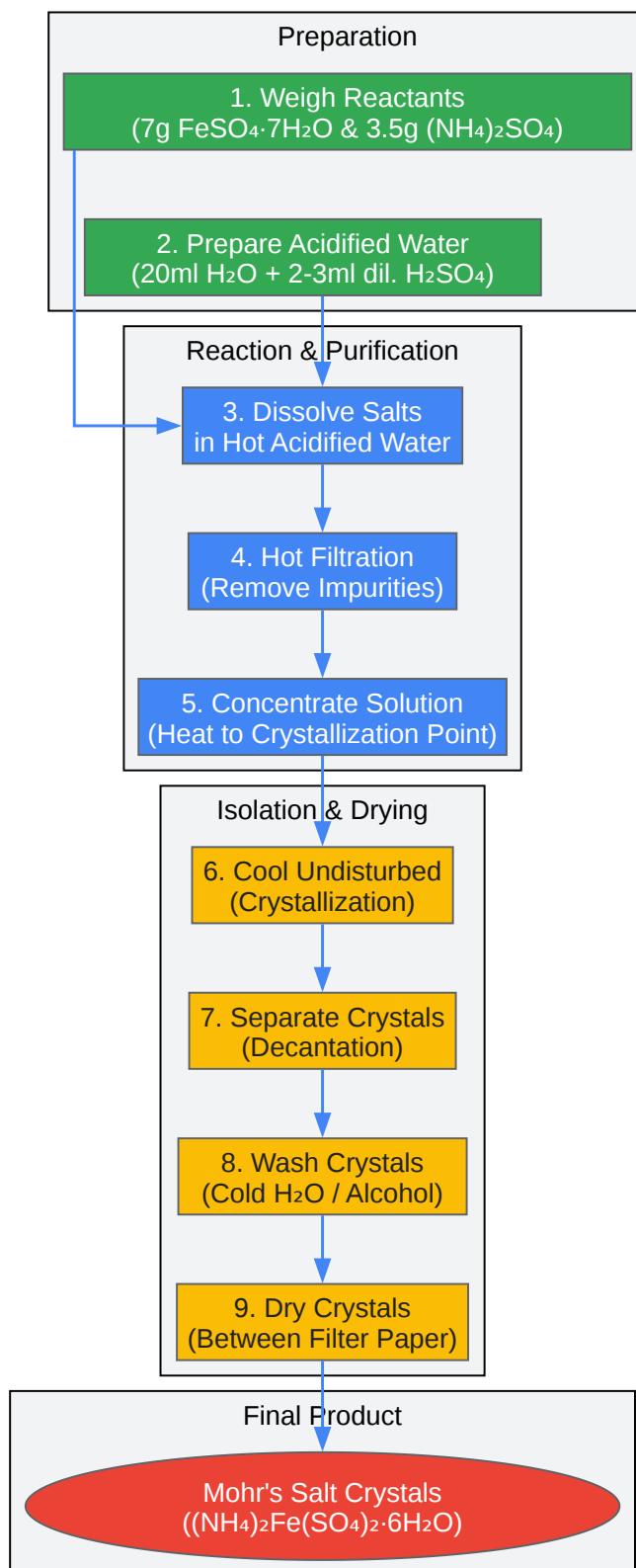
3.2 Procedure

- Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.^{[4][7][9]} Transfer both salts into a clean 250 ml beaker.^[4]
- Preparation of Acidified Water: In a separate beaker, take approximately 20 ml of distilled water. To prevent the hydrolysis of ferrous sulfate and inhibit the oxidation of Fe^{2+} to Fe^{3+} , add 2-3 ml of dilute sulfuric acid to this water.^{[4][7][8]} Heat this acidified water to boiling for about 5 minutes to expel any dissolved air, which can also promote oxidation.^{[5][8]}
- Dissolution: Pour the hot acidified water into the beaker containing the mixture of salts.^{[4][8]} Stir continuously with a glass rod until the salts are completely dissolved.^{[8][9]} Gentle warming may be applied if necessary to achieve a clear, pale green solution.^[7] Caution:

Avoid prolonged heating, as it can cause the oxidation of ferrous ions, indicated by the solution turning yellow or brown.[3][7][9]

- **Filtration:** If the solution contains any suspended impurities, filter it while hot directly into a clean china dish.[4][5][7][8]
- **Concentration:** Gently heat the filtrate in the china dish over a wire gauze or sand bath to concentrate the solution.[5][7][8] To check if the crystallization point has been reached, dip the end of a glass rod into the solution and blow on it. If a thin solid crust forms on the rod, the solution is saturated.[5]
- **Crystallization:** Turn off the heat and cover the china dish with a watch glass. Allow the solution to cool slowly and undisturbed at room temperature.[4][7] Slow cooling promotes the formation of larger, well-defined crystals.[5][9]
- **Isolation of Crystals:** Once a significant crop of light green crystals has formed, carefully decant the remaining solution (mother liquor).[4][8]
- **Washing:** Wash the crystals with a small amount of cold water or ethyl alcohol to remove any adhering sulfuric acid or mother liquor.[5][8][10]
- **Drying:** Carefully transfer the crystals onto a pad of filter papers.[8] Press them gently between the folds of the filter paper to dry them.[5][7][8]
- **Final Product:** Weigh the final dried crystals and record the yield. The product should be pale green, transparent crystals.[9]

Workflow Visualization

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Caption: Workflow for the synthesis of Mohr's salt crystals.

Safety and Handling Precautions

- Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.[\[1\]](#)
- Handle dilute sulfuric acid with care as it is corrosive.
- Avoid overheating the solution during the concentration step to prevent the oxidation of ferrous ions to ferric ions.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Allow the solution to cool slowly and without disturbance to obtain high-quality crystals.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- If the solution appears yellow instead of pale green, it indicates oxidation, and the experiment should be repeated.[\[3\]](#)[\[7\]](#)

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